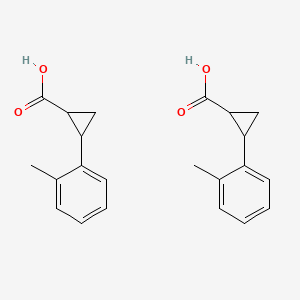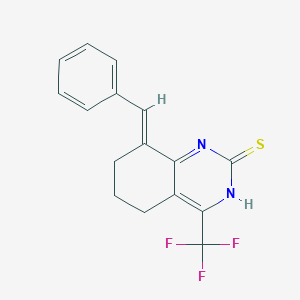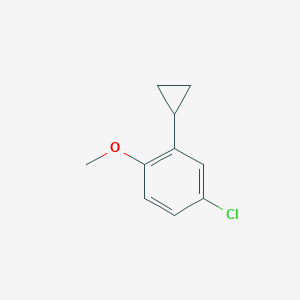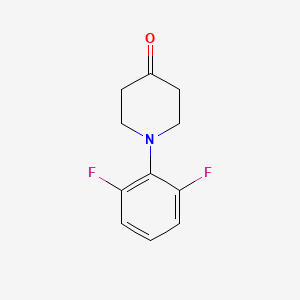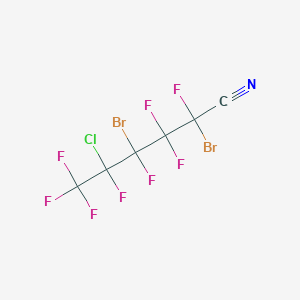
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile is a chemical compound with the molecular formula C6Br2ClF8N and a molecular weight of 433.32 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties due to the presence of multiple halogen atoms.
Métodos De Preparación
The synthesis of 2,4-Dibromo-5-chlorooctafluoro-pentanonitrile involves multiple steps, typically starting with the halogenation of a suitable precursor. The reaction conditions often require the use of strong halogenating agents such as bromine and chlorine under controlled temperatures and pressures to ensure the selective addition of halogen atoms . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Addition Reactions: The presence of multiple halogen atoms allows for addition reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include strong acids, bases, and other halogenating agents. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical research to study the effects of halogenated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which 2,4-Dibromo-5-chlorooctafluoro-pentanonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alterations in cellular signaling pathways .
Comparación Con Compuestos Similares
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile can be compared with other halogenated compounds such as:
- 2,4-Dibromo-5-chlorooctafluoro-pentanone
- 2,4-Dibromo-5-chlorooctafluoro-pentanoic acid
- 2,4-Dibromo-5-chlorooctafluoro-pentanamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C6Br2ClF8N |
|---|---|
Peso molecular |
433.32 g/mol |
Nombre IUPAC |
2,4-dibromo-5-chloro-2,3,3,4,5,6,6,6-octafluorohexanenitrile |
InChI |
InChI=1S/C6Br2ClF8N/c7-2(10,1-18)5(13,14)3(8,11)4(9,12)6(15,16)17 |
Clave InChI |
UYAKDDDHGRMLKH-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(C(C(C(C(F)(F)F)(F)Cl)(F)Br)(F)F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


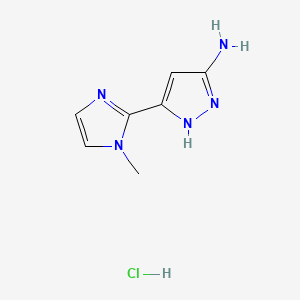




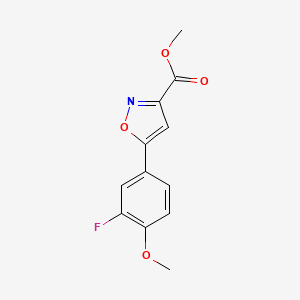

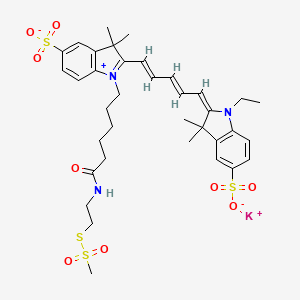
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
